Cas no 100959-88-4 (Benzenemethanol, 2-iodo-3-methyl-)
Benzenemethanol, 2-iodo-3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, 2-iodo-3-methyl-
- NVDGNIBWPJTMDL-UHFFFAOYSA-N
- 2-iodo-3-methylbenzyl alcohol
- (2-Iodo-3-methyl-phenyl)-methanol
- SCHEMBL4528003
- EN300-5041804
- G66435
- Z1269243400
- (2-iodo-3-methylphenyl)methanol
- 2-iodo-3-methyl-phenyl-methanol
- CS-0378787
- MFCD18397810
- 100959-88-4
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- Inchi: 1S/C8H9IO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3
- InChI Key: NVDGNIBWPJTMDL-UHFFFAOYSA-N
- SMILES: IC1C(C)=CC=CC=1CO
Computed Properties
- Exact Mass: 247.96937
- Monoisotopic Mass: 247.96981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
Benzenemethanol, 2-iodo-3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014001410-250mg |
2-Iodo-3-methylbenzyl alcohol |
100959-88-4 | 97% | 250mg |
$494.40 | 2023-09-04 | |
| Alichem | A014001410-500mg |
2-Iodo-3-methylbenzyl alcohol |
100959-88-4 | 97% | 500mg |
$815.00 | 2023-09-04 | |
| Alichem | A014001410-1g |
2-Iodo-3-methylbenzyl alcohol |
100959-88-4 | 97% | 1g |
$1534.70 | 2023-09-04 | |
| Enamine | EN300-5041804-0.05g |
(2-iodo-3-methylphenyl)methanol |
100959-88-4 | 95% | 0.05g |
$135.0 | 2023-07-10 | |
| Enamine | EN300-5041804-0.1g |
(2-iodo-3-methylphenyl)methanol |
100959-88-4 | 95% | 0.1g |
$202.0 | 2023-07-10 | |
| Enamine | EN300-5041804-0.25g |
(2-iodo-3-methylphenyl)methanol |
100959-88-4 | 95% | 0.25g |
$289.0 | 2023-07-10 | |
| Enamine | EN300-5041804-0.5g |
(2-iodo-3-methylphenyl)methanol |
100959-88-4 | 95% | 0.5g |
$480.0 | 2023-07-10 | |
| Enamine | EN300-5041804-1.0g |
(2-iodo-3-methylphenyl)methanol |
100959-88-4 | 95% | 1.0g |
$614.0 | 2023-07-10 | |
| Enamine | EN300-5041804-2.5g |
(2-iodo-3-methylphenyl)methanol |
100959-88-4 | 95% | 2.5g |
$1202.0 | 2023-07-10 | |
| Enamine | EN300-5041804-5.0g |
(2-iodo-3-methylphenyl)methanol |
100959-88-4 | 95% | 5.0g |
$1779.0 | 2023-07-10 |
Benzenemethanol, 2-iodo-3-methyl- Suppliers
Benzenemethanol, 2-iodo-3-methyl- Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on Benzenemethanol, 2-iodo-3-methyl-
Recent Advances in the Study of Benzenemethanol, 2-iodo-3-methyl- (CAS: 100959-88-4) in Chemical Biology and Pharmaceutical Research
Benzenemethanol, 2-iodo-3-methyl- (CAS: 100959-88-4) is a halogenated aromatic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its iodine substitution and methyl group at the ortho position, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role in drug discovery, particularly in the development of novel therapeutics targeting infectious diseases and cancer. The unique chemical properties of 100959-88-4, including its reactivity and stability under physiological conditions, make it a valuable candidate for further investigation.
One of the most notable advancements in the study of Benzenemethanol, 2-iodo-3-methyl- is its application in the synthesis of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases. Researchers have successfully utilized 100959-88-4 as a key building block in the development of selective kinase inhibitors, demonstrating its potential in targeted therapy. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the synthesis of a novel inhibitor targeting the PI3K/AKT/mTOR pathway, which is often aberrantly activated in cancer. The study reported significant anti-proliferative effects in vitro, paving the way for further preclinical evaluations.
In addition to its applications in oncology, Benzenemethanol, 2-iodo-3-methyl- has also been investigated for its antimicrobial properties. A recent study in the European Journal of Medicinal Chemistry explored the compound's efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The researchers synthesized a series of derivatives based on 100959-88-4 and evaluated their antibacterial activity. The results indicated that certain derivatives exhibited potent inhibitory effects against MRSA, with minimal cytotoxicity to mammalian cells. These findings suggest that 100959-88-4 could serve as a promising scaffold for the development of new antibiotics to combat antimicrobial resistance.
Another area of interest is the compound's potential in radiopharmaceuticals. The iodine atom in Benzenemethanol, 2-iodo-3-methyl- provides a convenient site for radiolabeling, making it suitable for imaging and therapeutic applications. A 2022 study in Nuclear Medicine and Biology demonstrated the successful incorporation of 100959-88-4 into a radioligand for positron emission tomography (PET) imaging. The radioligand exhibited high binding affinity and specificity for tumor-associated antigens, offering a non-invasive method for cancer diagnosis and monitoring. This research underscores the versatility of 100959-88-4 in both diagnostic and therapeutic contexts.
Despite these promising developments, challenges remain in the optimization and clinical translation of compounds derived from Benzenemethanol, 2-iodo-3-methyl-. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the core structure of 100959-88-4 to enhance its pharmacokinetic properties while retaining its biological activity. For example, a 2023 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of water-soluble derivatives with improved oral bioavailability, demonstrating the potential for oral administration in future therapeutic regimens.
In conclusion, Benzenemethanol, 2-iodo-3-methyl- (CAS: 100959-88-4) represents a valuable chemical entity with diverse applications in drug discovery and development. Its role in the synthesis of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals highlights its versatility and potential impact on modern medicine. Ongoing research efforts aim to overcome existing challenges and unlock the full therapeutic potential of this compound. As the field advances, 100959-88-4 is expected to play an increasingly important role in addressing unmet medical needs and improving patient outcomes.
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